molecular formula C12H14O6Si B106823 Phenyltriacetoxysilane CAS No. 18042-54-1

Phenyltriacetoxysilane

Cat. No. B106823
CAS RN: 18042-54-1
M. Wt: 282.32 g/mol
InChI Key: VLFKGWCMFMCFRM-UHFFFAOYSA-N
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Description

Phenyltriacetoxysilane is a chemical compound with the linear formula C12H14O6Si . It has a molecular weight of 282.328 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of Phenyltriacetoxysilane is represented by the linear formula C12H14O6Si . Detailed structural analysis data is not available in the search results.

Scientific Research Applications

Material Science and Nanotechnology

Phenyltriacetoxysilane: is utilized in material science, particularly in the development of nanoelectronics. It serves as a crosslinking agent for silicone resins, which are essential in creating polymer organic silicon compounds . These compounds are integral to the fabrication of nanoscale devices, offering unique electrical properties and enabling the miniaturization of electronic components.

Polymer Synthesis

In polymer chemistry, Phenyltriacetoxysilane plays a role in step-growth polymerization processes. It can be used to introduce phenyl groups into polymers, thereby modifying their physical properties such as rigidity, thermal stability, and solubility . This modification is crucial for designing polymers with specific characteristics for various industrial applications.

Organic Synthesis

The compound is involved in organic synthesis, where it may act as a precursor or reagent in the formation of complex organic molecules. Its triacetoxysilane group can participate in hydrosilylation reactions, which are pivotal in constructing silicon-containing organic frameworks .

Medicinal Chemistry

In medicinal chemistry, Phenyltriacetoxysilane could be explored for the synthesis of heterocyclic compounds that are commonly found in pharmaceuticals . The phenyl group is a common moiety in many drugs, and its introduction into medicinal compounds can influence their pharmacological activity.

Surface Coating Technology

This compound finds applications in surface coating technology. It can be used to modify surface properties, such as hydrophobicity, and enhance the functionality of coatings. Intelligent coatings that respond to environmental stimuli are an area of interest where Phenyltriacetoxysilane could contribute to the development of advanced materials .

Adhesive Formulations

Phenyltriacetoxysilane: may be used in adhesive formulations to improve adhesion properties. It can react with other components in the adhesive to form strong, durable bonds. Its role in this field is crucial for creating adhesives that can withstand various environmental conditions .

Catalysis Research

Lastly, Phenyltriacetoxysilane is significant in catalysis research. It can be a part of catalyst systems that facilitate various chemical reactions. Understanding its behavior and reactivity in catalytic processes can lead to the development of more efficient and selective catalysts .

properties

IUPAC Name

[diacetyloxy(phenyl)silyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O6Si/c1-9(13)16-19(17-10(2)14,18-11(3)15)12-7-5-4-6-8-12/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLFKGWCMFMCFRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O[Si](C1=CC=CC=C1)(OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O6Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70939333
Record name Phenylsilanetriyl triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70939333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyltriacetoxysilane

CAS RN

18042-54-1
Record name Silanetriol, 1-phenyl-, 1,1,1-triacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18042-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silanetriol, 1-phenyl-, 1,1,1-triacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018042541
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silanetriol, 1-phenyl-, 1,1,1-triacetate
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenylsilanetriyl triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70939333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triacetoxyphenylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.124
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is phenyltriacetoxysilane used in the synthesis of hybrid inorganic-organic materials?

A1: Phenyltriacetoxysilane serves as a molecular precursor in the non-hydrolytic sol-gel synthesis of hybrid inorganic-organic materials with a Si–O–P (silicon-oxygen-phosphorus) skeleton []. It reacts with tris(trimethylsilyl)phosphate, eliminating ester groups to form the Si-O-P network. This method offers an alternative to traditional hydrolytic sol-gel techniques, allowing for greater control over the final material properties.

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